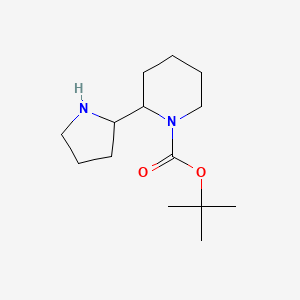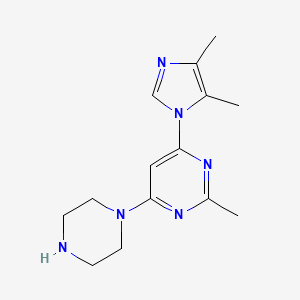
undecylhydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
undecylhydrazine dihydrochloride is a chemical compound with the molecular formula C11H26N2.2ClH. It is a hydrazine derivative, specifically a hydrazine salt, and is often used in various chemical reactions and research applications. The compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
undecylhydrazine dihydrochloride can be synthesized through the reaction of undecylhydrazine with hydrochloric acid. The reaction typically involves dissolving undecylhydrazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods
In an industrial setting, the production of undecylhydrazine;dihydrochloride may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
undecylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with undecylhydrazine;dihydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving undecylhydrazine;dihydrochloride include hydrazones, substituted hydrazines, and other nitrogen-containing compounds. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
undecylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of undecylhydrazine;dihydrochloride involves its reactivity with various chemical species. The hydrazine group in the compound can form stable intermediates with carbonyl compounds, leading to the formation of hydrazones. These intermediates can further undergo various chemical transformations, making the compound a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to undecylhydrazine;dihydrochloride include other hydrazine derivatives such as:
- Methylhydrazine
- Phenylhydrazine
- Benzylhydrazine
Uniqueness
What sets undecylhydrazine;dihydrochloride apart from these similar compounds is its longer alkyl chain, which can impart different physical and chemical properties. This longer chain can affect the compound’s solubility, reactivity, and overall behavior in chemical reactions, making it suitable for specific applications where other hydrazine derivatives may not be as effective .
Propiedades
IUPAC Name |
undecylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-13-12;;/h13H,2-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLCJRSTILAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2460934.png)
![1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2460939.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2460940.png)




![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2460949.png)
![methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate](/img/structure/B2460950.png)
![(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2460951.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2460953.png)

